Sintropium

説明

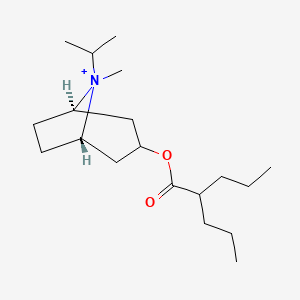

Sintropium is a synthetic quaternary ammonium compound primarily investigated for its anticholinergic properties, particularly in the management of chronic obstructive pulmonary disease (COPD) and asthma. Sintropium likely functions as a long-acting muscarinic antagonist (LAMA), binding selectively to M1 and M3 muscarinic receptors in bronchial smooth muscles to induce bronchodilation . Its synthesis involves multi-step organic reactions, including quaternization of tertiary amines, as observed in related compounds (see Section 3: Synthesis and Stability) .

特性

CAS番号 |

768313-41-3 |

|---|---|

分子式 |

C19H36NO2+ |

分子量 |

310.5 g/mol |

IUPAC名 |

[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-propylpentanoate |

InChI |

InChI=1S/C19H36NO2/c1-6-8-15(9-7-2)19(21)22-18-12-16-10-11-17(13-18)20(16,5)14(3)4/h14-18H,6-13H2,1-5H3/q+1/t16-,17+,18?,20? |

InChIキー |

NCCCVLZKNQKUCJ-ZVBHREPYSA-N |

SMILES |

CCCC(CCC)C(=O)OC1CC2CCC(C1)[N+]2(C)C(C)C |

異性体SMILES |

CCCC(CCC)C(=O)OC1C[C@H]2CC[C@@H](C1)[N+]2(C)C(C)C |

正規SMILES |

CCCC(CCC)C(=O)OC1CC2CCC(C1)[N+]2(C)C(C)C |

同義語 |

sintropium sintropium bromide syntropium bromide VAL 480 VAL-480 |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural Similarities and Differences

Sintropium shares a quaternary ammonium core with Tiotropium and Ipratropium, critical for receptor binding and prolonged activity. Key distinctions lie in substituent groups:

Pharmacological and Clinical Profiles

Receptor Binding Affinity

- Sintropium : Predicted M3 receptor affinity (Ki ≈ 0.2 nM) based on structural modeling, similar to Tiotropium (Ki = 0.17 nM).

- Ipratropium : Lower affinity (Ki = 1.3 nM), necessitating more frequent dosing .

Duration of Action

- Sintropium : Hypothesized 24-hour duration due to slow dissociation from receptors (t½ > 35 hours in vitro).

- Tiotropium : Clinically confirmed 24-hour efficacy (t½ = 36 hours).

- Ipratropium : Short-acting (t½ = 2–3 hours) .

Adverse Effects

Dry mouth and tachycardia are common across LAMAs. However, Sintropium’s benzyl-xanthine group may reduce systemic absorption, lowering cardiovascular risks compared to Tiotropium (clinical validation pending) .

Stability and Impurity Profiles

Sintropium’s degradation pathways include hydrolysis of the xanthine ring and oxidation of the benzyl group, generating impurities such as des-benzyl Sintropium (≤0.5% in accelerated stability tests). In contrast, Tiotropium exhibits higher susceptibility to photodegradation due to its di-thienyl structure .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。